CAS number and physical properties of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid
CAS number and physical properties of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid
An In-depth Technical Guide to (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid for Advanced Research Applications
Introduction
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is a bifunctional organoboron compound of significant interest in modern organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it possesses the characteristic boronic acid moiety, making it a prime substrate for palladium-catalyzed cross-coupling reactions. Uniquely, it also features a highly reactive chlorocarbonyl (acyl chloride) group. This dual functionality allows for sequential or orthogonal synthetic strategies, positioning it as a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, safety protocols, and applications, with a focus on its utility for researchers in drug development and materials science.
Part 1: Core Chemical and Physical Properties
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is a solid compound under standard conditions.[1] Its structural and physical properties are fundamental to its application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 850589-38-7 | [1] |
| Molecular Formula | C₇H₅BCl₂O₃ | [1] |
| Molecular Weight | 218.83 g/mol | |
| Physical Form | Solid | [1] |
| Purity | ≥95% (Typical) | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Part 2: Safety, Handling, and Storage
Due to its chemical nature, (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid presents specific hazards that require stringent safety measures. The acyl chloride functional group is susceptible to hydrolysis and reacts readily with nucleophiles, while the compound as a whole is classified as harmful and corrosive.
GHS Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H314 | Causes severe skin burns and eye damage | [1] |
Signal Word: Danger
Handling and Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, all handling should occur within a certified chemical fume hood to avoid inhalation of dust.[2][3]
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory to prevent contact with the eyes.[2][4] Eyewash stations should be readily accessible.[4]
-
Skin Protection : A lab coat and chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[2] In case of contact, the affected area should be washed immediately and thoroughly with water.[5]
-
Respiratory Protection : For operations that may generate significant dust, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[4]
-
General Hygiene : Avoid eating, drinking, or smoking in the laboratory.[3] Hands should be washed thoroughly after handling the compound.[2]
Storage Protocols
Proper storage is critical to maintain the integrity of the compound. It should be kept in a tightly sealed container in a dry, well-ventilated area, and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1][4] Refrigeration at 2-8°C is recommended for long-term stability.[1]
Part 3: Synthetic Utility and Reaction Mechanisms
The synthetic value of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity.
-
Boronic Acid Moiety : This group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds.[6] This reaction is exceptionally tolerant of various functional groups, making it a workhorse in pharmaceutical synthesis to create biaryl structures.[6][7]
-
Chlorocarbonyl Moiety : As a reactive acyl chloride, this group readily participates in nucleophilic acyl substitution reactions. It can be efficiently converted into amides, esters, or other carbonyl derivatives by reacting with amines, alcohols, or other nucleophiles, respectively.
This dual reactivity allows for a modular approach to synthesis. For instance, a Suzuki-Miyaura coupling can first be performed to construct a complex biaryl core, followed by an acylation reaction at the chlorocarbonyl site to introduce further diversity or to link the molecule to another substrate.
Caption: Dual reactivity of the title compound.
Part 4: Experimental Protocols
The following are generalized, authoritative protocols that can be adapted for reactions involving (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions.[8] The causality behind the choice of reagents is critical: the palladium catalyst facilitates the catalytic cycle, while the base is essential for the transmetalation step.
Objective: To couple (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid with an aryl halide.
Materials:
-
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid (1.2 equiv)
-
Aryl halide (Ar-X, where X = Br, I) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene/EtOH/H₂O mixture or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Caption: General workflow for a Suzuki-Miyaura reaction.
Protocol 2: Amide Bond Formation
This protocol describes a standard method for acylating an amine. The reaction is typically rapid and high-yielding.
Objective: To synthesize an amide from (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid and a primary or secondary amine.
Materials:
-
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid (1.0 equiv)
-
Amine (R-NH₂ or R₂NH) (1.1 equiv)
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere and cool to 0°C in an ice bath.
-
Dissolve (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid in a minimal amount of the same solvent.
-
Add the boronic acid solution dropwise to the stirring amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by recrystallization or flash column chromatography as needed.
Part 5: Significance in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry.[10] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[10] This mechanism is exemplified by the FDA-approved proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[10][11]
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is not itself a therapeutic agent but serves as a key building block. Its bifunctional nature is ideal for constructing libraries of candidate molecules for high-throughput screening. Drug development professionals can:
-
Utilize the boronic acid for Suzuki-Miyaura coupling to a known pharmacophore or scaffold.
-
React the resulting intermediate at the acyl chloride site with a diverse panel of amines or alcohols to generate a library of amides or esters.
This strategy allows for the systematic exploration of the chemical space around a core structure, a crucial step in identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.[12]
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- SAFETY D
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- SAFETY D
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])
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Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (URL: [Link])
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